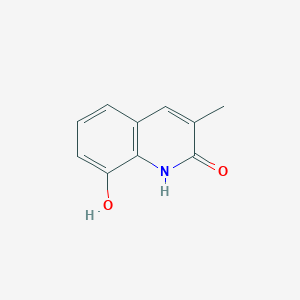

3-Methyl-quinolin-2,8-diol

描述

Structure

3D Structure

属性

CAS 编号 |

6917-80-2 |

|---|---|

分子式 |

C10H9NO2 |

分子量 |

175.18 g/mol |

IUPAC 名称 |

8-hydroxy-3-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(12)9(7)11-10(6)13/h2-5,12H,1H3,(H,11,13) |

InChI 键 |

GODHBZSNKYNBID-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=CC=C2)O)NC1=O |

规范 SMILES |

CC1=CC2=C(C(=CC=C2)O)NC1=O |

产品来源 |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes to the Quinoline-2,8-diol Skeleton

The formation of the bicyclic quinoline (B57606) core is the foundational step in the synthesis. Classic name reactions and modern catalytic methods provide a robust toolkit for creating the quinoline-2,8-diol skeleton.

Traditional methods for quinoline synthesis often involve the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds. These methods can be adapted to produce the quinoline-2,8-diol skeleton by selecting appropriately substituted precursors.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. orientjchem.orgresearchgate.net By using o-aminophenol as the starting amine, the reaction can yield 8-hydroxyquinoline (B1678124). orientjchem.org The related Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds. researchgate.net Theoretically, using a substituted aminophenol and a tailored carbonyl reactant could lead to the desired diol skeleton, although regioselectivity can be a challenge. rsc.org

Friedländer Synthesis: This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester). orientjchem.orgrsc.org A key advantage is its unambiguous regioselectivity. To form a quinoline-2,8-diol skeleton, one could envision a reaction starting from 2-amino-3-hydroxybenzaldehyde (B7904644) and a ketone, followed by the introduction of the second hydroxyl group. Modern variations utilize microwave conditions and solid acid catalysts like Nafion NR50 to promote the reaction. mdpi.com

Cycloaddition Reactions: [4+2] Cycloaddition (or Diels-Alder) reactions represent a powerful strategy for forming the pyridine (B92270) ring of the quinoline system. Aza-Diels-Alder reactions, where an imine acts as the dienophile or part of the diene, are particularly relevant. tandfonline.com For instance, aza-ortho-quinone methides (aza-o-QMs), generated in situ from o-aminobenzyl alcohols, can undergo [4+2] cycloaddition with various dienophiles like alkynes to construct the quinoline ring. frontiersin.org Selecting precursors with the necessary hydroxyl groups or functionalities that can be converted to them is a viable, though complex, strategy.

Table 1: Comparison of Classical Ring-Closing Reactions for Quinoline Synthesis

| Reaction Name | Key Reactants | Typical Conditions | Potential for Quinoline-2,8-diol Skeleton | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Aromatic Amine (e.g., o-aminophenol), Glycerol | H₂SO₄, Oxidizing Agent (e.g., PhNO₂) | Can produce 8-hydroxyquinolines directly. orientjchem.org Further functionalization would be required for the 2-hydroxyl group. | orientjchem.orgresearchgate.net |

| Doebner-von Miller Reaction | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid Catalyst | Versatile, but regioselectivity can be an issue with unsymmetrical ketones. rsc.org | researchgate.net |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Acid or Base Catalyst | High regioselectivity. Requires a suitably substituted o-aminoaryl ketone precursor. orientjchem.org | orientjchem.orgrsc.orgmdpi.com |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Thermal Cyclization, Saponification, Decarboxylation | Primarily yields 4-hydroxyquinolines. rsc.org Starting with an o-hydroxyaniline derivative could incorporate the 8-hydroxyl group. | rsc.org |

Multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.orgrsc.org Several MCRs are employed for the synthesis of diverse quinoline scaffolds. researchgate.net

Povarov Reaction: This is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org It typically involves an aniline, an aldehyde, and an activated alkene in a [4+2] cycloaddition. The choice of these three components allows for significant structural diversity in the final product. rsc.org

Bismuth-Catalyzed MCR: A one-pot method using acetals, aromatic amines, and alkynes catalyzed by Bismuth(III) triflate (Bi(OTf)₃) provides good yields of quinolines under mild conditions. researchgate.net

Copper- and Iron-Catalyzed MCRs: Various copper- and iron-catalyzed MCRs have been developed. For example, a three-component coupling of anilines, aldehydes, and nitroalkanes can be catalyzed by FeCl₃. rsc.org Another approach uses a copper catalyst with anilines and aryl ketones, where dimethyl sulfoxide (B87167) (DMSO) serves as a one-carbon source. rsc.orgorganic-chemistry.org

These MCRs offer a convergent and flexible route to highly substituted quinolines. rsc.org By carefully selecting the starting materials, it is possible to construct a quinoline core that either contains the required hydroxyl groups or has substituents that can be readily converted into them.

Introduction of the 3-Methyl Substituent and Hydroxyl Groups

Once the quinoline skeleton is formed, or during its formation, the specific substituents must be introduced with precise control over their location (regioselectivity).

The directed functionalization of the quinoline ring is critical for installing the methyl group at C3 and the hydroxyl group at C8. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. mdpi.comnih.gov

C-H Activation: Directing groups can be used to guide a metal catalyst to a specific C-H bond. For the C8 position, the nitrogen atom of the quinoline ring can act as an intrinsic directing group, facilitating functionalization at the C8-H bond. acs.org For example, Rh(III)-catalyzed C(8)–H activation of quinoline N-oxides allows for the introduction of various functional groups. acs.org

Directed Magnesiation: The use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl, allows for the regioselective deprotonation (magnesiation) of the quinoline ring at specific positions. Subsequent reaction with an electrophile introduces the desired substituent. Remarkably, successive magnesiations can be performed at different positions. For instance, a 3-bromoquinoline (B21735) can be deprotonated at the C2 position, and after functionalization, a second deprotonation can be achieved at the C8 position, guided by the nitrogen atom. acs.org A pre-formed quinoline could potentially be deprotonated at the C3 position and then quenched with a methylating agent. acs.org

Metal-Free Halogenation: For remote C-H functionalization, metal-free methods have also been developed. For instance, 8-substituted quinolines can be regioselectively halogenated at the C5 position using trihaloisocyanuric acids. rsc.org While this specific example targets C5, it highlights the potential for developing regioselective methods for other positions.

An alternative strategy involves synthesizing a simpler quinoline intermediate and then chemically modifying it to introduce the required functional groups.

Quinoline N-Oxides: The use of quinoline N-oxides is a common tactic to alter the reactivity of the quinoline ring. mdpi.com The N-oxide group activates the C2 and C8 positions for nucleophilic attack or metal-catalyzed functionalization. After the desired substituent is introduced, the N-oxide can be removed by reduction. For example, Rh(III)-catalyzed C(8)–H functionalization of 2-substituted quinoline N-oxides with acrylates leads to simultaneous C-C and C-O bond formation at the C8 position. acs.org

Modification of Existing Groups: A pre-existing functional group can be transformed. For instance, a methyl group at the C2 position can be oxidized to an aldehyde, providing a handle for further reactions. researchgate.net Similarly, a bromo- or iodo-substituted quinoline can undergo cross-coupling reactions or be converted into a hydroxyl group.

Table 2: Strategies for Regioselective Functionalization of the Quinoline Ring

| Technique | Target Position(s) | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| C-H Activation (N-directed) | C8 | Rh(III), Co(III) | The quinoline nitrogen directs the metal catalyst to the C8-H bond for functionalization. Often requires an N-oxide. | mdpi.comacs.org |

| Directed Magnesiation | C2, C3, C4, C8 | TMPMgCl·LiCl, TMP₂Mg·2LiCl | Strong, non-nucleophilic bases perform regioselective deprotonation, creating a magnesiated intermediate that can react with electrophiles. | acs.org |

| Functionalization via N-Oxide | C2, C8 | Pd(OAc)₂, CuI | The N-oxide activates specific positions for alkylation, amination, or other substitutions. The oxide is later removed. | mdpi.com |

| Remote C-H Halogenation | C5 | Trihaloisocyanuric acids | A metal-free method for halogenating the C5 position of 8-substituted quinolines. | rsc.org |

Derivatization Strategies for 3-Methyl-quinolin-2,8-diol

Once this compound is synthesized, its hydroxyl groups serve as excellent handles for further derivatization to create analogues. A study on the derivatization of the parent quinoline-2,8-diol scaffold provides direct insight into these possibilities.

In one reported procedure, quinoline-2,8-diol was subjected to an O-propargylation reaction using propargyl bromide in the presence of K₂CO₃. tubitak.gov.tr This reaction introduced propargyl groups onto the oxygen atoms, yielding a bis(prop-2-ynyloxy)quinoline derivative. This demonstrates that the hydroxyl groups at the C2 and C8 positions are reactive and can be readily alkylated. The terminal alkyne groups on the resulting derivatives are valuable for further modification, for example, via click chemistry. tubitak.gov.tr

Based on the structure, other potential derivatization reactions include:

Esterification: The hydroxyl groups can react with carboxylic acids or acyl chlorides to form esters.

Etherification: Besides propargylation, other alkyl halides or sulfates can be used to form a variety of ethers.

Reactions at the Methyl Group: The 3-methyl group could potentially undergo radical halogenation or oxidation to an aldehyde or carboxylic acid, though this would require harsh conditions that might affect the hydroxyl groups. researchgate.net

Hydroxyl Group Functionalization (e.g., Etherification, Esterification)

The two hydroxyl groups at the C2 and C8 positions are primary targets for functionalization, significantly altering the molecule's polarity, solubility, and binding capabilities. Etherification and esterification are common strategies to achieve this.

Etherification: The conversion of the hydroxyl groups to ethers is a widely used strategy. O-alkylation, particularly propargylation, has been successfully applied to quinolinol structures. For instance, the reaction of 2-substituted-8-hydroxyquinolines with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) yields 8-propargyloxyquinoline derivatives. tubitak.gov.tr This method is directly applicable to quinoline-2,8-diol, which can undergo a double propargylation to yield bis-propargylated products. tubitak.gov.tr The Williamson etherification, a classical method involving the reaction of a deprotonated alcohol with an alkyl halide, provides a general route to various ethers. acs.org

Esterification: Esterification of the hydroxyl groups is another key modification. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for acylating hydroxyl-quinolines under mild conditions. researchgate.net This approach allows for the introduction of a wide array of carboxylic acids, leading to the formation of quinolinyl esters. researchgate.net Selective monoesterification of diols can also be achieved using specific catalytic systems, such as Al₂O₃/MeSO₃H, which offers a high degree of selectivity for one hydroxyl group over the other under controlled conditions. researchgate.net

| Functionalization Type | Reagent/Method | Purpose | Reference |

|---|---|---|---|

| Etherification | Propargyl bromide / K₂CO₃ | Introduces a propargyl group, useful for click chemistry. | tubitak.gov.tr |

| Etherification | Williamson Ether Synthesis | General method for forming various alkyl or aryl ethers. | acs.org |

| Esterification | Steglich Esterification (DCC/DMAP) | Forms esters under mild conditions with a wide range of acids. | researchgate.net |

| Esterification | Al₂O₃/MeSO₃H | Catalyst for selective monoesterification of diols. | researchgate.net |

Modifications at the Nitrogen Atom

The quinoline nitrogen atom is a site for protonation, alkylation, and other modifications that can influence the electronic properties and biological interactions of the molecule. In acidic environments, the nitrogen atom is the most probable site of protonation. tandfonline.com

N-alkylation can be achieved through various methods. Palladium-catalyzed reactions have been developed for the synthesis of N-alkyl-substituted-4-quinolones. qeios.com More recently, manganese-catalyzed N-alkylation of amines with alcohols has emerged as a sustainable method operating via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org This involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine, and subsequent reduction of the imine intermediate. This strategy is applicable for the alkylation of the quinoline nitrogen using a range of alcohols. beilstein-journals.org The nitrogen atom can also be included in a new cyclic structure, further expanding the structural diversity of derivatives. legislation.gov.uk

Side-Chain Elaboration and Conjugation Reactions

The methyl group at the C3 position serves as a handle for further synthetic elaboration, while the entire quinoline scaffold can be conjugated to other molecules to create hybrid structures with novel properties.

Side-Chain Elaboration: The C3-methyl group can be functionalized, although it is generally less reactive than the methyl groups at the C2 or C4 positions. Methodologies for the C(sp³)—H functionalization of methyl groups on quinoline rings, often involving metal-catalyzed protocols, can be adapted for this purpose. researchgate.net This allows for the introduction of other functional groups or the extension of the carbon chain.

Conjugation Reactions: Conjugation of the this compound scaffold to other pharmacophores or molecular entities is a powerful strategy for developing multifunctional agents. A prominent method for achieving this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linker between two molecular fragments. For example, an azide-functionalized quinolinone can be "clicked" with an alkyne-bearing molecule, such as a propargylated naphthalene (B1677914) core, to create complex hybrid molecules. nih.gov This approach has been used to synthesize "double-headed" quinolinones with defined spatial orientations. nih.gov

| Reaction Type | Methodology | Description | Reference |

|---|---|---|---|

| N-Alkylation | Manganese-Catalyzed Borrowing Hydrogen | Sustainable alkylation of the ring nitrogen using alcohols. | beilstein-journals.org |

| Conjugation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linker to create hybrid molecules. | nih.gov |

| Side-Chain Functionalization | Metal-Catalyzed C(sp³)-H Activation | Modification of the C3-methyl group. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of quinoline derivatives has seen a significant shift towards greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net

Key green strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water and ethanol (B145695) is a primary goal. qeios.comresearchgate.net Solvent-free reactions, where reagents are reacted neat, represent an even greener alternative, often leading to shorter reaction times and easier product isolation. rsc.org

Development of Eco-Friendly Catalysts: There is a move away from stoichiometric reagents towards catalytic processes.

Heterogeneous Catalysts: Zinc-based metal-organic frameworks (MOFs) have been used for three-component quinoline synthesis and have the advantage of being easily recoverable and reusable. rsc.org

Abundant Metal Catalysts: Iron catalysis is a cost-effective and sustainable alternative to precious metal catalysts (e.g., palladium, platinum) for constructing the quinoline core. rsc.org

Organocatalysis: Non-metal catalysts like p-toluenesulfonic acid (p-TSA) and formic acid are attractive due to their low toxicity, low cost, and insensitivity to air and moisture. researchgate.netrsc.orgijpsjournal.com

Biocatalysis: The use of enzymes to catalyze quinoline synthesis offers high selectivity under mild reaction conditions, reducing waste and environmental impact. ijpsjournal.com

Energy-Efficient Methods: Microwave-assisted and ultrasonication-mediated syntheses can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. qeios.comijpsjournal.com These techniques align with green chemistry principles by reducing energy consumption and reaction times. ijpsjournal.com

| Principle | Approach | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Use of water, ethanol | Reduces reliance on hazardous organic solvents. | qeios.comresearchgate.net |

| Alternative Solvents | Solvent-free conditions | Coupling of aromatic amines, aldehydes, and alkynes neat. | rsc.org |

| Catalysis | Abundant metal catalysts | Iron-catalyzed synthesis of quinoline scaffolds. | rsc.org |

| Catalysis | Organocatalysis | Formic acid-catalyzed synthesis. | ijpsjournal.com |

| Catalysis | Biocatalysis | Enzyme-mediated synthesis for improved selectivity. | ijpsjournal.com |

| Energy Efficiency | Microwave Irradiation | Accelerates reactions and improves yields. | qeios.com |

Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and fingerprint region of a molecule based on its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

No FTIR spectra for 3-Methyl-quinolin-2,8-diol have been published. A theoretical analysis would anticipate characteristic absorption bands corresponding to O-H stretching from the two hydroxyl groups, C-H stretching from the methyl and aromatic parts of the molecule, C=C and C=N stretching from the quinoline (B57606) ring, and various bending vibrations. Without experimental data, a precise table of vibrational frequencies and their assignments cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

There is no reported ¹H NMR spectrum for this compound in the scientific literature. A hypothetical spectrum would show distinct signals for the protons on the quinoline ring, the methyl group protons, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons. However, without data, a table of chemical shifts cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments

No ¹³C NMR data for this compound could be located. This technique would reveal the number of unique carbon atoms and their chemical environments. Signals would be expected for the nine carbons of the quinoline ring system and the one carbon of the methyl group. An analysis of these chemical shifts would help confirm the carbon skeleton of the molecule, but specific assignments are not possible without spectral data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for confirming molecular structures by showing correlations between different nuclei.

COSY would establish proton-proton (H-H) coupling networks within the molecule.

HSQC would identify which protons are directly attached to which carbon atoms.

HMBC would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), helping to piece together the entire molecular structure.

As no primary NMR data is available for this compound, no data from these crucial 2D NMR experiments have been published, making a definitive structural confirmation based on these methods impossible at this time.

Mass Spectrometry Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, high-resolution mass spectrometry and tandem mass spectrometry provide precise and detailed molecular information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule with high accuracy, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₀H₉NO₂), the theoretical exact mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), enabling differentiation from other compounds with the same nominal mass but different elemental compositions. acs.org

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. HRMS analysis of this ion would provide an experimentally measured m/z value that can be compared to the calculated theoretical value to confirm the elemental formula.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₀H₉NO₂ | [M+H]⁺ | 176.0706 |

| C₁₀H₉NO₂ | [M+Na]⁺ | 198.0525 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing valuable information about its structure. ijcap.inwikipedia.org In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺, m/z 176.0706) would be isolated in the first stage of the mass spectrometer. nationalmaglab.org This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. ijcap.in The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

The fragmentation pattern is characteristic of the molecule's structure. For quinoline derivatives, fragmentation often involves cleavages of the substituent groups and ruptures within the heterocyclic ring system. nih.gov Expected fragmentation pathways for this compound could include:

Loss of water (H₂O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

Loss of carbon monoxide (CO): This is common from phenolic or quinone-like structures.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group.

Ring cleavage: Fragmentation of the quinoline ring system itself, which can lead to characteristic ions such as those related to substituted pyridines or benzenes. nih.gov

Analysis of these fragmentation patterns allows for the structural confirmation of the compound and helps to distinguish it from its isomers. nih.gov

Table 2: Plausible MS/MS Fragmentation for Protonated this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Neutral Loss |

|---|---|---|---|

| 176.07 | 18.01 | 158.06 | H₂O |

| 176.07 | 28.01 | 148.06 | CO |

| 176.07 | 15.02 | 161.05 | •CH₃ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound, like other 8-hydroxyquinoline (B1678124) derivatives, is expected to show characteristic absorption bands. scirp.orgnih.gov These bands typically arise from π → π* transitions within the aromatic quinoline ring system and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.

In a solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), 8-hydroxyquinoline derivatives typically exhibit strong absorption bands in the UV region. scirp.orgmdpi.com The presence of the methyl and additional hydroxyl groups on the quinoline scaffold would be expected to cause shifts in the absorption maxima (λmax) compared to the parent 8-hydroxyquinoline molecule.

Table 3: Typical UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives

| Compound Class | Solvent | Typical λmax (nm) | Associated Electronic Transition |

|---|---|---|---|

| 8-Hydroxyquinolines | Methanol | ~250-270 | π → π* |

| 8-Hydroxyquinolines | Methanol | ~300-350 | π → π* and n → π* |

Data is generalized from studies on related 8-hydroxyquinoline compounds. scirp.orgnih.govmdpi.com

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is used to investigate the emission properties of a compound after it has absorbed light. Many quinoline derivatives are known to be fluorescent. scispace.comnih.gov 8-Hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom. scispace.com However, substitutions on the ring can significantly alter the photophysical properties. nih.gov

The assessment for this compound would involve measuring its emission spectrum upon excitation at its absorption maximum. Key photophysical properties determined from this analysis include the maximum emission wavelength (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. nih.govnih.gov These properties are highly sensitive to the molecular structure and the solvent environment. nih.gov

Table 4: Representative Photophysical Properties of Substituted Quinolines

| Compound Type | Solvent | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Substituted Quinolines | Chloroform | 59-85 | 0.12–0.80 |

| Substituted Quinolines | DMSO | 65-150 | 0.20–0.75 |

Data represents a range of values for various quinoline-based Schiff bases and serves as an illustrative example. nih.gov

Crystallographic Analysis and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not available, the analysis of a closely related compound, 8-hydroxyquinoline, provides a strong model for its expected solid-state structure. nih.govresearchgate.net

A crystallographic study of this compound would reveal bond lengths, bond angles, and torsion angles. The quinoline ring system is expected to be largely planar. A key feature in the solid state would be the network of intermolecular interactions, particularly hydrogen bonds involving the two hydroxyl groups and the nitrogen atom. These interactions dictate the crystal packing.

In a known monoclinic polymorph of 8-hydroxyquinoline, molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. nih.govresearchgate.net A similar, though more complex, hydrogen-bonding network involving both the 2-ol and 8-ol groups would be anticipated for this compound, potentially leading to the formation of sheets or a three-dimensional framework. π–π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in stabilizing the crystal structure. nih.gov

Table 5: Crystallographic Data for a Monoclinic Polymorph of 8-Hydroxyquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

Data from a published structure of 8-hydroxyquinoline serves as a reference. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using single-crystal X-ray diffraction. This powerful analytical technique would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would establish the absolute configuration of chiral centers, if any were present, and reveal the molecule's conformation in the solid state.

A typical crystallographic study would involve growing a suitable single crystal of the compound and exposing it to a focused X-ray beam. The diffraction pattern produced is then used to construct an electron density map, from which the atomic positions can be determined. The resulting structural data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical formula | C₁₀H₉NO₂ |

| Formula weight | 175.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 780.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.49 |

| R-factor (%) | < 5 |

Note: The data in this table is purely hypothetical and serves as an example of what would be reported from a single-crystal X-ray diffraction study. No such data has been published for this compound.

Polymorphism and Crystal Packing Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. An investigation into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures) to identify any different crystalline forms.

The analysis of crystal packing would reveal how the molecules of this compound arrange themselves in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Understanding the crystal packing is crucial as it influences the material's bulk properties. For this compound, the presence of hydroxyl groups suggests that hydrogen bonding would likely play a significant role in its crystal packing.

Table 2: Hypothetical Intermolecular Interactions in a Crystal of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) (Hypothetical) |

| Hydrogen Bond | O-H | N | 2.8 |

| Hydrogen Bond | O-H | O | 2.7 |

| π-π Stacking | Quinoline Ring | Quinoline Ring | 3.5 |

Note: This table presents hypothetical intermolecular interactions that could be expected for this compound based on its chemical structure. This is not based on published experimental data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental characteristics of molecular systems. nih.gov These methods allow for a detailed exploration of a molecule's geometry, electronic landscape, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. rjptonline.orgarabjchem.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For many quinoline (B57606) derivatives, the HOMO is typically localized over the quinoline ring system, while the LUMO is distributed over the fused rings. rjptonline.org This distribution influences the charge transfer characteristics within the molecule.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Representative Quinoline Derivative

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Global Hardness (η) | (I - A) / 2 | 1.5 to 2.0 |

| Global Softness (S) | 1 / (2η) | 0.25 to 0.33 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 4.0 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.0 to -4.0 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.25 to 4.0 |

Note: Values are representative and can vary based on the specific quinoline derivative and computational method. nih.govarabjchem.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rjptonline.org The MEP map uses a color scale to represent different potential values. tandfonline.com

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In quinoline derivatives, these are often found around the nitrogen and oxygen atoms.

Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those of hydroxyl groups. tandfonline.com

Green regions represent areas with neutral or zero potential. tandfonline.com MEP analysis is instrumental in understanding intermolecular interactions and the reactive behavior of quinoline compounds. nih.govresearchgate.net

Theoretical calculations can predict the vibrational (infrared) and electronic (UV-Visible) spectra of molecules. DFT calculations are used to compute vibrational frequencies, which, when scaled, show good agreement with experimental FT-IR spectra, allowing for reliable assignment of vibrational modes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic absorption spectra by calculating the excited-state properties. nih.govrjptonline.org This method can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths and molecular orbital contributions for electronic transitions. mdpi.com For instance, TD-DFT calculations on 8-hydroxyquinoline (B1678124) derivatives have shown that the absorption spectra are well-reproduced, especially when using functionals like CAM-B3LYP with appropriate basis sets and considering solvent effects. mdpi.comnih.gov The primary electronic transitions in these molecules are typically π → π* and n → π* in nature. nih.gov

Table 2: Theoretical vs. Experimental UV-Vis Absorption Data for a Quinoline Derivative

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | ~360 | ~355 | > 0.1 |

| S0 → S2 | ~310 | ~315 | > 0.2 |

| S0 → S3 | ~290 | ~285 | > 0.05 |

Note: Data is illustrative, based on findings for various quinoline derivatives. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. arabjchem.org These simulations provide valuable insights into the stability of molecules and their complexes, as well as their interactions with solvents or biological macromolecules. mdpi.com For quinoline derivatives, MD simulations have been used to assess their stability in aqueous solutions by calculating interaction energies and radial distribution functions (RDF). arabjchem.orguantwerpen.be The results often indicate that substitutions with groups like hydroxyl (-OH) and methyl (-CH₃) can enhance interactions with water molecules. arabjchem.org In drug design studies, MD simulations are performed on ligand-protein complexes to evaluate the stability of the docked poses, with analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) providing measures of the complex's structural stability over the simulation period. acs.orgdoi.org

Conformational Analysis and Tautomeric Equilibria Studies

The structure of 3-Methyl-quinolin-2,8-diol allows for several tautomeric forms, primarily the lactam-lactim (keto-enol) tautomerism involving the hydroxyl group at the C2 position. The molecule can exist as the 3-methyl-8-hydroxy-1H-quinolin-2-one (keto) form or the this compound (enol) form.

Computational studies on similar hydroxyquinoline systems have shown that the relative stability of these tautomers is a delicate balance of intramolecular hydrogen bonding, aromaticity, and substituent effects. mdpi.comresearchgate.net DFT calculations are typically employed to optimize the geometry of each tautomer and calculate their relative energies to predict the position of the equilibrium. researchgate.netscirp.org For instance, studies on 4-oxo-quinoline/4-hydroxy-quinoline systems have revealed that while one tautomer may be dominant in the crystalline phase, the other can be significantly populated in the gas phase or in solution. grafiati.com

In the case of this compound, the enol form is stabilized by the aromaticity of the quinoline ring system. Conversely, the keto form benefits from a strong amide C=O bond. The presence of the second hydroxyl group at C8 can form an intramolecular hydrogen bond with the quinoline nitrogen, which would further stabilize both tautomers but could influence the equilibrium. DFT calculations on related systems suggest that the enol form is often more stable, but the energy difference can be small, allowing for the existence of both forms in equilibrium. sonar.ch The methyl group at C3 is expected to have a minor electronic effect on the tautomeric preference.

A conformational analysis, often performed using molecular dynamics (MD) simulations or systematic scans of dihedral angles with DFT, is crucial for identifying the most stable three-dimensional structures. uantwerpen.be For this compound, this would involve analyzing the rotation of the hydroxyl groups.

Table 1: Representative Theoretical Data for Tautomeric Equilibrium of a Generic Hydroxyquinoline System

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Key Stabilizing Feature |

|---|---|---|---|

| Enol Form | B3LYP/6-311+G(d,p) | 0.00 | Aromaticity |

| Keto Form | B3LYP/6-311+G(d,p) | +2.5 | Amide Resonance |

Solvent Effects on Molecular Properties

The properties of this compound are expected to be significantly influenced by its environment, particularly the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM), are used to simulate solvent effects by placing the molecule in a virtual cavity within a dielectric continuum representing the solvent. nih.govresearchgate.netresearchgate.netgaussian.com

These studies typically reveal that polar solvents can alter the tautomeric equilibrium. acs.org A polar solvent is likely to stabilize the tautomer with the larger dipole moment. For this compound, the keto form, with its highly polar amide group, is expected to be more stabilized by polar solvents than the enol form. This could potentially shift the equilibrium towards the keto tautomer in solvents like water or DMSO. acs.org

Solvent polarity also affects the electronic structure, influencing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mk A general trend observed in quinoline derivatives is that an increase in solvent polarity leads to changes in the HOMO-LUMO energy gap, which in turn affects the molecule's UV-Vis absorption spectrum. unesp.brmdpi.com This phenomenon, known as solvatochromism, can be predicted using TD-DFT calculations combined with a solvation model. mjcce.org.mkunesp.br For this compound, a bathochromic (red) shift in the maximum absorption wavelength (λmax) with increasing solvent polarity would suggest that the excited state is more polar than the ground state. unesp.br

Table 2: Predicted Solvent Effects on the Dipole Moment of a Generic Hydroxyquinoline

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.1 |

| Chloroform | 4.8 | 2.8 |

| Ethanol (B145695) | 24.6 | 3.5 |

| Water | 78.4 | 3.8 |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. researchgate.net A key requirement for a high NLO response is a molecular structure with significant charge asymmetry, often achieved in "push-pull" systems containing electron-donating and electron-accepting groups connected by a π-conjugated system. rsc.org

This compound possesses features that suggest potential NLO activity. The quinoline ring provides the π-conjugated backbone. The two hydroxyl groups (-OH) act as electron donors, while the quinoline nitrogen atom acts as an electron acceptor. This intramolecular charge transfer (ICT) character is fundamental to NLO properties.

Computational DFT calculations are the primary tool for predicting NLO properties, specifically the first hyperpolarizability (β), which quantifies the second-order NLO response. ipme.ruresearchgate.net Studies on various quinoline derivatives have shown that the magnitude of β is highly sensitive to the nature and position of donor and acceptor substituents. mdpi.comipme.ru Molecules with a smaller HOMO-LUMO energy gap tend to be more polarizable and exhibit higher NLO responses. rsc.org For this compound, theoretical calculations could quantify the hyperpolarizability and guide the design of derivatives with enhanced NLO properties.

Table 3: Representative Calculated NLO Properties for Donor-Acceptor Quinoline Derivatives

| Compound System | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β_tot) (esu) |

|---|---|---|

| Donor-π-Acceptor Quinoline | 3.5 | 15 x 10-30 |

| Donor-Acceptor-Donor Quinoline | 3.2 | 25 x 10-30 |

Note: esu = electrostatic units.

Computational Approaches to Reaction Mechanism Prediction

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and predicting product formation. Computational chemistry, particularly DFT, allows for the detailed exploration of reaction pathways by locating and characterizing transition states and intermediates. rsc.org

For the synthesis of this compound, computational methods could be used to investigate established quinoline synthesis routes, such as the Doebner-von Miller or Friedländer synthesis, to understand the regioselectivity and the effect of the specific starting materials.

Furthermore, the reactivity of the final molecule can be predicted. For example, DFT calculations on the parent quinoline molecule have been used to study the mechanism of its reaction with hydroxyl radicals. nih.gov These studies calculate the activation barriers for attack at different positions on the ring, revealing which sites are most susceptible to electrophilic or nucleophilic attack. For this compound, such a study could predict the most likely sites for further functionalization, such as oxidation or electrophilic substitution, by analyzing the energy profiles of the reaction pathways. nih.gov The relative stability of intermediates in reactions like amidation can determine the final product, a process that can be effectively modeled computationally. acs.org Barrierless reaction pathways, for instance in the formation of quinolines in low-temperature environments, have also been successfully mapped using computational chemistry. osti.govrsc.org

Mechanistic Investigations of Biological Interactions Non Clinical Focus

In Vitro Enzyme Inhibition Studies

No studies detailing the in vitro enzyme inhibition properties of 3-Methyl-quinolin-2,8-diol were found.

Characterization of Inhibitory Potency and Selectivity

There is no available data on the inhibitory potency (e.g., IC₅₀ values) or the selectivity profile of this compound against any specific enzymes.

Elucidation of Enzyme-Ligand Binding Modes (e.g., through molecular docking)

No molecular docking or other structural biology studies have been published that describe the binding mode of this compound within the active site of any enzyme.

Receptor Binding Assays (In Vitro)

No receptor binding assays have been reported for this compound.

Ligand-Receptor Interaction Profiling

Information regarding the affinity (e.g., Kᵢ or Kd values) and specific interactions of this compound with any biological receptors is not available.

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Targets

While structure-activity relationship (SAR) studies exist for various classes of quinoline (B57606) derivatives, nih.govacs.org no such studies have been conducted that specifically include and analyze the activity of this compound.

Exploration of Molecular and Cellular Mechanisms of Action (In Vitro)

There are no published in vitro studies investigating the molecular or cellular mechanisms of action for this compound.

Interactions with Biomolecules (e.g., DNA, proteins, without therapeutic claims)

The biological activity of quinoline derivatives is often rooted in their direct interactions with essential biomolecules like nucleic acids and proteins. researchgate.net A primary mechanism of interaction for many quinoline compounds is DNA intercalation, where the planar quinoline ring structure inserts itself between the base pairs of the DNA double helix. biorxiv.orgresearchgate.net This mode of binding has been specifically observed with certain derivatives that intercalate into DNA when it is bound by an enzyme, such as the bacterial adenine methyltransferase CamA. biorxiv.org Such intercalation can induce significant conformational shifts in the associated protein, thereby affecting its function. biorxiv.org

Beyond simple intercalation, some quinoline derivatives exhibit what is described as "DNA competitive behavior," where they preferentially interact with the DNA substrate rather than the enzyme's active site, thereby inhibiting the enzyme's activity. biorxiv.org This has been noted in studies of DNMT inhibitors. biorxiv.org

Furthermore, molecular modeling and docking studies have provided detailed insights into these interactions. For example, hybrid molecules containing both quinoline and pyrimidine moieties have been shown to bind within the molecular pocket of the human topoisomerase IIβ-DNA complex. researchgate.net These studies reveal specific points of contact, including hydrogen bonding and other noncovalent interactions with both the amino acid residues of the enzyme (such as Gln778 and Arg503) and the nucleotide bases of the DNA (such as deoxythymidine and deoxyadenosine). researchgate.net The versatility of the 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, has also been leveraged to design molecules with a high propensity for DNA binding. nih.gov

| Quinoline Derivative Class | Biomolecule Target | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| General Quinoline Analogs | DNA | Intercalation | Inhibition of DNA methyltransferases (DNMTs) | biorxiv.org |

| Quinoline-Pyrimidine Hybrids | Human Topoisomerase IIβ-DNA Complex | Molecular pocket binding (H-bonding with amino acids and DNA bases) | Potential inhibition of topoisomerase activity | researchgate.net |

| 8-Hydroxyquinoline Derivatives | DNA | Groove binding / Electrostatic interactions | Formation of stable adducts with DNA | nih.gov |

| Specific Quinoline Analogs (e.g., Compound 11) | CamA-bound DNA | Intercalation via the minor groove | Induces conformational shift in the enzyme's catalytic domain | biorxiv.org |

Development of Fluorescent Probes for Biological Systems

The inherent photophysical properties of the quinoline scaffold have made it a valuable platform for the development of small-molecule fluorescent probes. nih.govcrimsonpublishers.com These probes are powerful tools in chemical biology, offering high sensitivity and rapid response times for visualizing and sensing biological processes at the molecular level. nih.govcrimsonpublishers.com Their small, non-invasive size allows them to function as cellular stains and environmental sensors without significantly perturbing the biological system under investigation. nih.gov

Design and Synthesis of Derivatives with Enhanced Photophysical Properties

The rational design of quinoline-based fluorescent probes is often based on a modular approach, where the core structure is divided into distinct domains that can be independently modified. nih.gov These domains allow for precise tuning of the molecule's polarization, its photophysical characteristics like absorption and emission wavelengths, and the introduction of structural diversity for various applications. nih.gov

The synthesis of these probes is often streamlined and efficient, enabling the rapid development of diverse compound libraries. Facile synthesis can be achieved in as few as two steps from commercially available starting materials, frequently employing methods like regioselective palladium-catalyzed cross-coupling reactions. nih.gov

The photophysical properties of these derivatives are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netnih.gov For example, the introduction of an electron-donating dimethylamino group onto the quinoline moiety has been shown to induce strong fluorescence. nih.gov Conversely, strong electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching. rsc.org The emission spectra of these compounds can also be sensitive to the polarity of their environment, a property known as solvatochromism. nih.gov This sensitivity allows the probes to report on their local environment, such as a protein surface or a specific cellular compartment. nih.gov

| Derivative Class | Key Structural Feature | Observed Photophysical Property | Reference |

|---|---|---|---|

| DMAQ Dyes | Modular design with tunable domains | pH sensitivity and solvatochromism (emission spanning 480 to 586 nm in different solvents for some analogs) | nih.gov |

| Substituted 8-Hydroxyquinoline Analogues | Varied substituents on the quinoline ring | Emission wavelengths are dependent on the electronic effects of substituents (e.g., 495 nm vs. 512 nm) | researchgate.net |

| Bis-quinolin-3-yl-chalcones | Nitro group substituent | Fluorescence quenching due to strong electron-withdrawing ability | rsc.org |

| Dimeric Indium Quinolinates | Methyl substituents at the C5 position | Higher absolute emission quantum yields (up to 36.2% in film) compared to other substituents | nih.gov |

Application in Cellular Imaging and Biosensing (excluding clinical diagnostics)

Quinoline-based fluorescent probes are extensively used as tools for non-clinical cellular imaging and biosensing. crimsonpublishers.com Their ability to permeate cell membranes and localize within specific subcellular compartments makes them ideal for tracking biological molecules and processes in living cells. nih.govnih.gov

A key application is in live-cell imaging, where the fluorescence of the probe can respond to changes in the intracellular environment, such as pH fluctuations. nih.gov This allows for the dynamic monitoring of cellular states. For example, a fluorescent analogue of the aminosteroid RM-581, named RM-581-Fluo, was developed by adding a dimethylamino group to its quinoline side chain. nih.gov Using confocal microscopy, this probe was observed to accumulate specifically within the endoplasmic reticulum of breast cancer cells, providing crucial information about its potential mechanism of action. nih.gov

In addition to tracking the localization of molecules, these probes can be designed as highly selective chemosensors. By incorporating specific binding moieties, quinoline derivatives can be engineered to exhibit a fluorescence response upon interaction with a particular analyte, such as a metal ion. Probes have been successfully designed for the sensitive and selective detection of cadmium ions (Cd²⁺) in mixed aqueous media, demonstrating their utility in biosensing applications. researchgate.net Furthermore, derivatives linked to other fluorescent moieties like 1,8-naphthalimide have shown good membrane permeability and distribution throughout the cell cytoplasm, highlighting their potential as general cellular imaging agents. mdpi.com

Analytical Chemistry Applications

Chromatographic Method Development

Chromatographic techniques are fundamental for separating 3-Methyl-quinolin-2,8-diol from complex mixtures, such as synthesis reaction products or biological matrices. The choice between liquid and gas chromatography depends on the compound's volatility and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of quinoline (B57606) derivatives due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control the pH and ensure the consistent ionization state of the analyte. researchgate.netaocs.org

Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of the compound as it elutes from the column. researchgate.netiaea.org The purity of related compounds like 2,8-Quinolinediol has been confirmed to be ≥99.0% using HPLC, underscoring the method's reliability. sigmaaldrich.com A validated HPLC method allows for the precise quantification of this compound in both raw materials and formulated products. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | ~240 nm and ~315 nm (based on quinoline chromophore) |

| Temperature | 25 °C |

This table presents a typical, hypothetical set of parameters based on methods developed for structurally similar quinoline compounds. researchgate.netresearchgate.net

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. notulaebotanicae.ro this compound, with its two polar hydroxyl groups, is non-volatile and would require chemical derivatization prior to GC analysis. Derivatization converts the polar -OH groups into less polar, more volatile ethers or esters. A common technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the resulting TMS-ether of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and retention time. nih.govplos.org This approach is particularly useful for identifying the compound within complex biological or environmental samples where high specificity is required. researchgate.netnsps.org.ng

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value/Description |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table outlines a standard, hypothetical methodology for the GC analysis of a derivatized phenolic compound like this compound. nih.govplos.org

Spectrophotometric Detection and Quantification

Spectrophotometric methods offer rapid and cost-effective ways to quantify this compound, exploiting its ability to absorb and emit light.

UV-Visible spectrophotometry is a straightforward technique for determining the concentration of this compound in a solution. The quinoline ring system contains conjugated double bonds, which act as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. msu.edu Compounds like 2-methylquinoline (B7769805) exhibit distinct absorption maxima. nist.gov The concentration of an analyte in a solution can be calculated using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration and the path length of the light through the sample. A study on quinoline showed a maximum absorbance at around 313 nm, corresponding to a π → π* electronic transition. researchgate.net For quantification, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations.

Fluorescence spectrophotometry is an exceptionally sensitive technique, often used for trace-level analysis. Many quinoline derivatives, particularly those with an 8-hydroxyl group, are known to be highly fluorescent. nih.govbas.bg This fluorescence arises from the molecule absorbing light at a specific excitation wavelength and then emitting light at a longer emission wavelength. The difference between these wavelengths is known as the Stokes shift. researchgate.net

The high sensitivity of fluorescence makes it ideal for detecting minute quantities of this compound, far below the detection limits of UV-Vis spectrophotometry. The fluorescence intensity is typically linear with concentration over a certain range, allowing for precise quantification. The photophysical properties, such as quantum yield and fluorescence lifetime, are influenced by the solvent environment. researchgate.net

Table 3: Predicted Photophysical Properties for this compound

| Property | Predicted Value/Range | Rationale |

|---|---|---|

| Excitation Max (λex) | ~320-340 nm | Based on 8-hydroxyquinoline (B1678124) fluorophore |

| Emission Max (λem) | ~450-520 nm | Typical for fluorescent quinolinols bas.bg |

| Stokes Shift | >100 nm | Characteristic of similar azo dyes and fluorescent molecules researchgate.net |

| Suitability | High-sensitivity and trace quantification | |

This table provides estimated values based on the known fluorescent properties of related 8-hydroxyquinoline compounds. nih.govbas.bgnih.gov

Mass Spectrometry for Metabolite Identification and Profiling (Non-Human Biological Systems)

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like LC or GC (LC-MS or GC-MS), is a powerful tool for identifying and profiling metabolites in biological systems. sigmaaldrich.comresearchgate.net In the context of non-human systems, this is crucial for understanding the biotransformation and degradation pathways of quinoline compounds.

Research has successfully identified metabolites of the parent compound, quinoline, in bacterial cultures. In one study, 2,8-Quinolinediol itself was identified as a metabolite of quinoline in the gram-negative bacterium Pseudomonas stutzeri. sigmaaldrich.com Another investigation using GC-MS on cultures of Pseudomonas ayucida identified 2-quinolinone and 8-hydroxycoumarin (B196171) as successive metabolites, suggesting a clear metabolic pathway where quinoline is first converted to 2-quinolinone and subsequently to 8-hydroxycoumarin. nih.gov These studies demonstrate the utility of mass spectrometry in elucidating the metabolic fate of quinoline structures in microorganisms, providing a framework for predicting potential metabolites of this compound in similar biological systems.

Table 4: Identified Metabolites of Quinoline in Non-Human Biological Systems

| Metabolite | Parent Compound | Biological System | Analytical Technique | Reference |

|---|---|---|---|---|

| 2,8-Quinolinediol | Quinoline | Pseudomonas stutzeri | Not Specified | sigmaaldrich.com |

| 2-Quinolinone | Quinoline | Pseudomonas ayucida | GC-MS | nih.gov |

| 8-Hydroxycoumarin | Quinoline | Pseudomonas ayucida | GC-MS | nih.gov |

Electrochemical Methods for Detection and Characterization

Electrochemical techniques offer a sensitive and often straightforward approach for the analysis of electroactive organic molecules, including quinoline derivatives. While direct electrochemical studies on this compound are not extensively documented in publicly available literature, its structural components—a quinoline core, a hydroxyl group at position 8, a hydroxyl group at position 2 (which likely exists as its tautomeric form, 2-quinolone), and a methyl group at position 3—provide a strong basis for predicting its electrochemical behavior and for the development of suitable analytical methods. The analysis is primarily based on the electrochemical properties of 8-hydroxyquinoline and related substituted quinolinol compounds.

The key electroactive moiety in this compound is expected to be the 8-hydroxyquinoline core. The hydroxyl group at the 8-position is readily oxidizable, and this oxidation is the basis for its electrochemical detection. The presence of the second hydroxyl/keto group and the methyl group will modulate the electron density of the aromatic system, thereby influencing the oxidation potential. Generally, electron-donating groups like methyl substituents facilitate oxidation, causing it to occur at a lower potential. mdpi.com

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for characterizing the redox properties of compounds like this compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For 8-hydroxyquinoline derivatives, this process reveals information about their oxidation and reduction potentials.

Studies on various 8-hydroxyquinoline derivatives show that they undergo an irreversible oxidation process, typically at a glassy carbon electrode (GCE). electrochemsci.org For instance, the electrochemical oxidation of 8-hydroxyquinoline itself has been studied, showing a well-defined oxidation peak. electrochemsci.org The presence of a methyl group, as in this compound, is known to facilitate oxidation. mdpi.com The oxidation process for 8-quinolinols generally involves a two-electron, irreversible reaction that is controlled by diffusion. electrochemsci.org The exact potential would be dependent on the pH of the supporting electrolyte, as proton transfer is coupled with the electron transfer. electrochemsci.org

Differential Pulse Voltammetry (DPV) and Adsorptive Stripping Voltammetry (AdSV)

For quantitative analysis and the detection of low concentrations, differential pulse voltammetry (DPV) is often preferred over CV due to its higher sensitivity and better resolution. DPV has been successfully applied to the determination of 8-hydroxyquinoline, achieving low detection limits. electrochemsci.org

A related and even more sensitive technique is adsorptive stripping voltammetry (AdSV). This method involves a pre-concentration step where the analyte is adsorbed onto the working electrode surface at a specific potential for a set duration. Following this, the potential is scanned, and the resulting stripping peak current is proportional to the concentration of the analyte. This technique has been shown to significantly enhance the detection signal for 8-hydroxyquinoline. electrochemsci.org Given the structure of this compound, it is highly probable that it would also adsorb onto a GCE surface, making AdSV a viable and highly sensitive detection method.

Research Findings on Structurally Similar Compounds

Detailed research on various substituted quinoline derivatives provides insight into the expected electrochemical characteristics of this compound. For example, studies on 8-hydroxyquinoline-5-carbaldehyde (B1267011) have detailed its reduction waves using cyclic voltammetry. mdpi.com Other research has focused on the complexation of 8-hydroxyquinoline derivatives with metal ions, which significantly alters their electrochemical behavior and is a common application for these compounds. researchgate.net The electrochemical properties of a 2-methyl-8-quinolinol complex have been analyzed using cyclic voltammetry to determine its HOMO and LUMO energy levels, with the oxidation onset potential found to be +0.88 V versus an Ag/AgCl reference. ijcce.ac.ir

The table below summarizes typical electrochemical data for 8-hydroxyquinoline and a related derivative, which can serve as a reference for the potential analytical parameters for this compound.

| Compound | Technique | Electrode | Supporting Electrolyte/pH | Key Findings | Reference |

| 8-Hydroxyquinoline | Cyclic Voltammetry, Differential Pulse Voltammetry | Glassy Carbon Paste Electrode (GCPE) | Britton-Robinson Buffer/methanol (pH 2-12) | Two-electron irreversible oxidation process. LOD with DPV was 5.2 x 10⁻⁸ mol/L. | electrochemsci.org |

| 8-Hydroxyquinoline | Adsorptive Stripping Differential Pulse Voltammetry | Glassy Carbon Paste Electrode (GCPE) | Britton-Robinson Buffer/methanol | 2.1 times higher peak current after 300s deposition time compared to DPV without deposition. | electrochemsci.org |

| 8-Hydroxyquinoline-5-carbaldehyde | Cyclic Voltammetry | Glassy Carbon Electrode | Acetonitrile with 0.1 M TBAPF₆ | Exhibits three reduction waves between 0.1 V and -2.2 V. The first reduction wave is at -1.300 V. | mdpi.com |

| 2-Methyl-8-quinolinol (as a Zn(II) complex) | Cyclic Voltammetry | Not specified | Not specified | Oxidation onset potential of +0.88 V (vs. Ag/AgCl). | ijcce.ac.ir |

These findings collectively suggest that electrochemical methods, particularly DPV and AdSV using a glassy carbon electrode, are highly suitable for the sensitive detection and quantification of this compound. The analysis would likely be based on the irreversible oxidation of the 8-hydroxyl group, with the precise potential influenced by the methyl and 2-ol/-one substituents and the pH of the medium.

Advanced Applications in Materials Science and Catalysis

Coordination Chemistry and Metal Complexation

The presence of hydroxyl groups at the 2- and 8-positions of the quinoline (B57606) ring system in 3-Methyl-quinolin-2,8-diol makes it an excellent candidate for acting as a bidentate or bridging ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at position 8 can form a stable five-membered chelate ring with a metal ion, a motif well-established for 8-hydroxyquinoline (B1678124) and its derivatives. semanticscholar.orgresearchgate.net The additional hydroxyl group at the 2-position and the methyl group at the 3-position can be expected to modulate the electronic properties and steric environment of the resulting metal complexes.

Design and Synthesis of Metal Chelates with this compound

The synthesis of metal chelates with this compound would likely follow established protocols for related 8-hydroxyquinoline ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl groups. The choice of metal ion, solvent, and reaction conditions would be crucial in determining the stoichiometry and geometry of the resulting complex.

For instance, the reaction with transition metals like copper(II), cobalt(II), or nickel(II) could lead to the formation of mononuclear complexes with distorted octahedral or tetrahedral geometries, as has been observed with mixed-ligand systems involving 8-hydroxyquinoline. mdpi.com The methyl group at the 3-position could influence the ligand field strength and the ultimate structure of the complex.

It is also conceivable that this compound could act as a bridging ligand, with the two hydroxyl groups coordinating to different metal centers, leading to the formation of polynuclear complexes or coordination polymers. The synthesis of such materials would be of interest for creating novel magnetic or porous materials.

Luminescent Properties of Metal Complexes

Metal complexes of 8-hydroxyquinoline and its derivatives are renowned for their luminescent properties, which are widely exploited in applications such as organic light-emitting diodes (OLEDs). The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, as well as intraligand π-π* transitions.

It is highly probable that metal complexes of this compound would also exhibit interesting photophysical properties. The emission color and quantum yield would be dependent on the coordinated metal ion and the specific geometry of the complex. For example, complexes with d¹⁰ metal ions like Zn(II) or Cd(II) are often highly luminescent. The methyl group at the 3-position could lead to a red or blue shift in the emission spectrum compared to unsubstituted quinolin-2,8-diol complexes due to its electron-donating nature.

Development of Functional Materials

The unique chemical structure of this compound makes it a versatile building block for the creation of functional materials with tailored optical and electronic properties.

Integration into Polymers and Composites

This compound can be incorporated into polymer chains or composite materials through several strategies. The hydroxyl groups provide reactive sites for polymerization reactions, such as esterification or etherification, allowing the diol to be integrated as a monomer in polyesters or polyethers. The resulting polymers would possess the inherent properties of the quinoline moiety, such as thermal stability and potential for metal coordination.

Furthermore, the compound or its metal complexes could be dispersed as a functional filler in a polymer matrix to create composite materials. Such composites could exhibit enhanced properties, for example, by combining the processability of the polymer with the luminescent or catalytic properties of the this compound derivative.

Applications in Optoelectronic Devices or Sensors

Given the expected luminescent properties of its metal complexes, this compound is a promising candidate for applications in optoelectronic devices. Metal chelates of this ligand could be utilized as emissive materials in the active layer of OLEDs. By tuning the metal center and the substitution on the quinoline ring, it might be possible to achieve emission across the visible spectrum.

Additionally, the chelating nature of this compound suggests its potential use in chemical sensors. The binding of specific metal ions could lead to a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence, enabling the detection of these ions. The methyl group could play a role in modulating the selectivity and sensitivity of such a sensor.

Catalytic Applications of this compound Derived Systems

The quinoline framework is present in many ligands used in catalysis. Systems derived from this compound could potentially be employed in various catalytic transformations.

Metal complexes of this compound could act as catalysts for a range of organic reactions. For example, ruthenium complexes bearing quinoline-based ligands have been shown to be effective catalysts for dehydrogenation reactions. rsc.org A ruthenium complex of this compound could potentially catalyze the oxidation of alcohols or the dehydrogenation of N-heterocycles.

Furthermore, the compound itself could function as an organocatalyst. The Brønsted acidic hydroxyl groups and the Lewis basic nitrogen atom could facilitate reactions such as the Povarov reaction for the synthesis of tetrahydroquinolines, a reaction for which related indole (B1671886) derivatives have shown catalytic activity. acs.org The methyl group might influence the catalytic activity and selectivity through steric or electronic effects.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate a detailed article on its advanced applications in materials science and catalysis as outlined.

Searches for information pertaining to the use of this compound in "Ligand Design for Metal-Catalyzed Reactions" and its "Role in Organic Transformations" did not yield specific research findings, detailed data, or relevant examples. While the broader class of quinoline derivatives is widely studied in catalysis and materials science, information focusing solely on the this compound isomer is not available in the public domain.

Consequently, the requested article, with its specific sections, subsections, and data tables, cannot be constructed with the required scientific accuracy and detail at this time. Further research and publication on this specific compound are needed before a comprehensive summary of its applications can be provided.

Biosynthetic Pathways and Natural Occurrence

Biogenetic Origins and Precursors of Quinoline (B57606) Diols

Quinoline alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, are primarily biogenetically derived from anthranilic acid. alraziuni.edu.ye Anthranilic acid itself is a key intermediate in the tryptophan biosynthetic pathway. The formation of the quinoline scaffold generally involves the condensation of anthranilic acid or its derivatives with a second component, often a molecule providing a two or three-carbon unit.

The biosynthesis of quinoline diols, such as 3-Methyl-quinolin-2,8-diol, follows these general principles. The core quinoline structure is assembled and subsequently modified by various enzymes, particularly oxygenases, to introduce hydroxyl groups. researchgate.net For instance, studies on the biosynthesis of furoquinoline alkaloids have shown that quinoline-2,4-diol is a key intermediate. rsc.org The formation of hydroxylated quinolines often involves cytochrome P450-dependent monooxygenases, which are responsible for the oxidation of the aromatic rings. epa.gov In microorganisms, dioxygenase enzymes can also catalyze the cis-dihydroxylation of the carbocyclic ring of azaarenes, leading to the formation of cis-dihydrodiols, which can be further metabolized to dihydroxylated quinolines. rsc.org

The precursors for the methyl group at the C-3 position and the hydroxyl groups at the C-2 and C-8 positions of this compound are likely derived from common metabolic pools. The methyl group is typically introduced via S-adenosyl methionine (SAM), a universal methyl group donor. The hydroxylation steps that create the diol functionality are late-stage modifications to the core quinoline ring structure.